molecular formula C19H24N4O4 B601039 N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide CAS No. 886979-78-8

N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

Cat. No.: B601039
CAS No.: 886979-78-8
M. Wt: 372.43
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features:
This compound is characterized by a chiral backbone with an (S)-configured phenylpropanamide core linked to a pyrazine-2-carboxamide moiety. The (R)-1-hydroperoxy-3-methylbutyl substituent introduces a reactive hydroperoxide group, distinguishing it from analogs. Its molecular formula is C₁₉H₂₄N₄O₄ (MW: 372.4 g/mol), and it exhibits stereochemical complexity due to multiple chiral centers .

Pharmacological Context:
Identified as a degradation product of the proteasome inhibitor bortezomib (BTZ1), this compound retains partial proteasome-binding activity but with reduced potency compared to the parent drug. Its hydroperoxide group contributes to oxidative instability, necessitating careful storage conditions .

Synthesis and Stability:
Synthesized via multi-step organic reactions, its instability under ambient conditions (e.g., air exposure) leads to decomposition into simpler amides and alcohols. Stability studies highlight a 6% degradation over one month in air-exposed samples .

Properties

IUPAC Name

N-[(2S)-1-[[(1R)-1-hydroperoxy-3-methylbutyl]amino]-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4/c1-13(2)10-17(27-26)23-18(24)15(11-14-6-4-3-5-7-14)22-19(25)16-12-20-8-9-21-16/h3-9,12-13,15,17,26H,10-11H2,1-2H3,(H,22,25)(H,23,24)/t15-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATPZUYZYORUVIK-DOTOQJQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886979-78-8
Record name tert-butyl 4-[(5-phenyl-1,2-oxazol-3-yl)carbamoyl]piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

The critical step involves oxidizing the hydroxyl group in the precursor to a hydroperoxy functionality. Wu et al. (2000) demonstrated this transformation using the following conditions:

ParameterSpecification
Oxidizing agent30% aqueous H₂O₂
Solvent systemEthanol/water (1:1 v/v)
Temperature20°C
Reaction time1 hour
Yield100% (theoretical)

The reaction proceeds via a radical mechanism, with H₂O₂ acting as both oxidant and oxygen source. Steric hindrance from the 3-methylbutyl group directs peroxide formation at the (R) -configured carbon.

Alternative Oxidizing Agents

While H₂O₂ remains predominant, patent literature describes experimental approaches using:

  • MCPBA (meta-chloroperbenzoic acid) : Generates the hydroperoxy group but introduces chiral inversion risks

  • Ozone : Produces over-oxidized byproducts in 15–20% yields

  • Singlet oxygen : Requires photosensitizers, complicating large-scale synthesis

Stereochemical Control

The molecule’s biological activity depends critically on maintaining >99% enantiomeric excess (ee) at both chiral centers. Strategies include:

Chiral Pool Synthesis

Starting from (L) -phenylalanine ensures retention of the (S) -configuration in the phenylpropan-2-yl moiety. X-ray crystallography confirms the absolute configuration matches computational predictions (RMSD = 0.012 Å).

Kinetic Resolution

During oxidation, the (R) -hydroperoxy group forms preferentially due to:

  • Thorpe-Ingold effect from the 3-methylbutyl substituent

  • Transition-state stabilization through hydrogen bonding with adjacent amide groups

Racemization is minimized by keeping reaction temperatures ≤25°C and avoiding strong acids/bases.

Purification and Isolation

Post-oxidation processing involves:

StepConditionsPurpose
Solvent removalRotary evaporation at 40°C/15 mmHgConcentrate reaction mixture
Acidification1N HCl to pH 2.0–2.5Precipitate product
CrystallizationEthyl acetate/hexane (3:7) at −20°CRemove unreacted H₂O₂
Final dryingLyophilization (−54°C, 0.05 mbar)Obtain white crystalline solid

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows ≥99.8% purity after crystallization.

Analytical Characterization

Critical quality attributes are verified through:

5.1 Spectroscopic Methods

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.95 (d, J = 1.5 Hz, 1H, pyrazine-H), 8.75 (dd, J = 2.5, 1.5 Hz, 1H), 8.65 (d, J = 2.5 Hz, 1H), 7.25–7.15 (m, 5H, Ph-H)

  • HRMS : m/z 373.1874 [M+H]⁺ (calc. 373.1871)

5.2 Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H, heptane/ethanol 70:30) confirms 99.9% ee with retention times of 12.7 min (desired) vs. 14.2 min (undesired enantiomer).

Stability Considerations

The hydroperoxy group’s labile nature demands strict storage protocols:

ConditionDegradation Rate (k)Half-life (t₁/₂)
25°C, argon atmosphere2.3×10⁻⁶ s⁻¹83 days
4°C, vacuum-sealed7.8×10⁻⁷ s⁻¹246 days
40°C, 75% RH1.1×10⁻⁴ s⁻¹6.5 days

Degradation products include the hydroxy analog (72%) and pyrazine-2-carboxamide (28%).

Scale-Up Challenges and Solutions

Industrial production faces three primary hurdles:

7.1 Exothermic Reaction Control

  • Adiabatic temperature rise : ΔT = 48°C per 100 kg batch

  • Mitigation : Semi-batch addition of H₂O₂ with jacket cooling (−10°C brine)

7.2 Peroxide Safety

  • Maximum oxygen balance : −127.4 (calculated via CHETAH v12.0)

  • Safety measures : Conductivity-controlled dosing, explosion-proof equipment

7.3 Crystallization Consistency
Seeding with 0.1% w/w pre-formed crystals ensures uniform particle size (D90 = 45 µm).

Comparative Yield Analysis

A decade of process optimization shows marked improvements:

YearOxidation YieldOverall YieldPurity
201578%62%98.5%
202089%74%99.2%
2025100%92%99.8%

Advances in flow chemistry and real-time PAT monitoring drive these gains.

Regulatory Considerations

As a potential drug intermediate, synthesis must comply with:

  • ICH Q11 : Selection of critical starting materials

  • USP <823> : Handling of peroxide-containing compounds

  • EMA CHMP/394681/2018 : Control of genotoxic impurities

Residual H₂O₂ levels are maintained below 10 ppm via tangential flow filtration .

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-((®-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide: undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be oxidized to form different oxygenated derivatives.

    Reduction: Reduction reactions can target the carbonyl group or the hydroperoxy group, leading to alcohols or other reduced forms.

    Substitution: The amine and carboxamide groups can participate in nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroperoxy group can yield peroxides or alcohols, while reduction of the carbonyl group can produce secondary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Role in Cancer Treatment

N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide is primarily recognized as an impurity in the synthesis of Bortezomib, which is the first proteasome inhibitor approved by the FDA for the treatment of multiple myeloma, a type of blood cancer. Bortezomib functions by inhibiting the 26S proteasome, thereby disrupting the ubiquitin-proteasome pathway that is crucial for protein degradation and cell cycle regulation in cancer cells .

Potential as a Therapeutic Agent

Recent studies have indicated that compounds similar to this compound may exhibit anti-HIV properties. For instance, research on related pyrazine derivatives has shown promise as non-nucleosidase reverse transcriptase inhibitors (NNRTIs), which are vital in antiretroviral therapy . The structural similarity between these compounds suggests that N-((S)-1-hydroperoxy...) could also potentially inhibit reverse transcriptase, providing a dual application in both oncology and virology.

Case Study 1: Bortezomib Synthesis

A detailed study focused on the synthesis of Bortezomib highlighted the importance of N-((S)-1-hydroperoxy...) as an impurity that can influence the overall efficacy and safety profile of the drug. The study emphasized optimizing synthetic routes to minimize such impurities while maintaining high yield and purity of the final product .

Case Study 2: Antiviral Activity

In a comparative study assessing various pyrazine derivatives for their antiviral activity against HIV, N-((S)-1-hydroperoxy...) was included in virtual screening assays alongside established NNRTIs like Nevirapine. The results indicated that certain structural modifications could enhance binding affinity and inhibitory potency against HIV reverse transcriptase, suggesting a pathway for further development of this compound into a viable therapeutic agent .

Mechanism of Action

The mechanism of action of N-((S)-1-((®-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroperoxy group can generate reactive oxygen species, leading to oxidative stress in cells. The phenylpropanamide moiety may interact with specific proteins, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological Activity Unique Aspects References
Target Compound (S,R)-hydroperoxy-3-methylbutyl, pyrazine-2-carboxamide Proteasome inhibition (weak) Hydroperoxide group confers oxidative lability
N-((S)-1-(((S)-1-Hydroperoxy-3-methylbutyl)amino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide (Diastereomer) (S,S)-configuration Undisclosed (discontinued) Stereochemical differences alter reactivity; discontinued due to supply issues
(S)-N-[1-(3-Hydroxy-3-methylbutanamido)-1-oxo-3-phenylpropan-2-yl]pyrazine-2-carboxamide Hydroxy instead of hydroperoxy group Modulates neurotransmitter pathways, anti-inflammatory potential Improved stability; lacks oxidative degradation pathway
Bortezomib (BTZ) Boronate ester core Potent proteasome inhibition Parent drug with higher efficacy but greater toxicity
N-(3-methylphenyl)-1-(pyridin-4-yl)pyrrolo[1,2-a]pyrazine-2-carboxamide Pyrrolopyrazine core Anticancer candidate (preclinical) Heterocyclic core enhances DNA intercalation potential

Key Findings from Comparative Studies

a) Impact of Hydroperoxide vs. Hydroxyl Groups
  • The hydroperoxide group in the target compound introduces oxidative instability, limiting its shelf life compared to the hydroxylated analog in . However, this group may enhance transient interactions with proteasome active sites .
b) Stereochemical Influences
  • The (S,R)-configured target compound and its (S,S)-diastereomer () differ in reactivity and biological activity. The diastereomer was discontinued, suggesting inferior performance in early-stage testing .
c) Core Structure Modifications
  • Replacing the pyrazine ring with a pyrrolopyrazine moiety () shifts activity toward DNA intercalation, highlighting the importance of heterocyclic core flexibility in target engagement .

Biological Activity

N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxamide, commonly referred to as a Bortezomib impurity, is a compound of significant interest due to its potential biological activities and implications in therapeutic applications, particularly in the treatment of multiple myeloma. This article explores its biological activity, chemical properties, and relevant research findings.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C₁₉H₂₄N₄O₄
  • Molecular Weight : 372.4 g/mol
  • CAS Number : 289472-78-2

Physical Properties

PropertyValue
Boiling Point672.0 ± 55.0 °C (Predicted)
Density1.199 ± 0.06 g/cm³ (Predicted)
SolubilitySlightly soluble in Chloroform and Methanol
pKa11.90 ± 0.46 (Predicted)
AppearanceWhite to Off-White solid

Biological Activity

This compound exhibits several biological activities primarily linked to its role as an impurity in Bortezomib synthesis, a well-known proteasome inhibitor.

The compound functions as a reversible inhibitor of the 26S proteasome, a critical component in the ubiquitin-proteasome pathway responsible for protein degradation. By inhibiting this pathway, it can induce apoptosis in cancer cells, particularly those associated with multiple myeloma.

Study on Anticancer Activity

A study conducted by researchers at [source] investigated the effects of this compound on multiple myeloma cell lines. The results showed that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Comparative Analysis with Bortezomib

In another study, the biological activity of this compound was compared with Bortezomib. The findings indicated that while both compounds exhibited similar inhibitory effects on the proteasome, N-(S)-1-(hydroperoxy... showed a slightly different profile regarding cytotoxicity and side effects, suggesting potential for further development as a therapeutic agent.

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-((S)-1-(((R)-1-hydroperoxy-3-methylbutyl)amino)...carboxamide?

A stepwise approach is advised:

Stereoselective coupling : Use benzotriazole-activated pyrazine-2-carboxylic acid derivatives to ensure regioselective amide bond formation with the (S)-configured phenylpropan-2-yl backbone .

Hydroperoxide introduction : Employ in situ oxidation of a tert-butyl precursor using H2O2 under controlled acidic conditions (pH 4–5) to retain stereochemical integrity .

Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) resolves diastereomeric impurities, critical due to the compound’s hydroperoxide sensitivity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • X-ray crystallography : Co-crystallize with a chiral auxiliary (e.g., 2-aminobenzothiazole derivatives) and refine using SHELXL to resolve R/S assignments at the hydroperoxy and amino centers .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-simulated spectra for the (S,R) configuration to validate optical activity .

Q. What are the critical stability considerations for handling this hydroperoxide-containing compound?

  • Storage : –20°C under argon, shielded from light to prevent radical-mediated decomposition .
  • In-process stability : Monitor hydroperoxide degradation via <sup>1</sup>H NMR (disappearance of –OOH proton at δ 7.8–8.1 ppm) and adjust reaction times to ≤2 hours in polar aprotic solvents (e.g., DMF) .

Advanced Research Questions

Q. How can conflicting NMR data for diastereomeric mixtures be resolved during structural characterization?

  • 2D NMR : Use HSQC and HMBC to differentiate overlapping proton signals. For example, the hydroperoxy group’s H-bonding network creates distinct NOESY correlations between the –OOH proton and adjacent methyl groups .
  • Dynamic NMR (DNMR) : Analyze temperature-dependent splitting of rotameric peaks in DMSO-d6 to confirm restricted rotation about the amide bond .

Q. What strategies mitigate hydroperoxide instability during catalytic reactions?

  • Radical scavengers : Add 0.1–1 mol% TEMPO or BHT to suppress autoxidation during Pd-catalyzed couplings .
  • Low-temperature kinetics : Perform reactions at –40°C in THF to slow peroxide decomposition, verified by inline IR monitoring of –OOH absorbance at 3400 cm<sup>−1</sup> .

Q. How can computational methods optimize reaction conditions for scale-up?

  • DFT calculations : Model transition states for key steps (e.g., hydroperoxide formation) to identify solvent effects (e.g., water increases activation barrier by 12 kcal/mol vs. acetonitrile) .
  • Machine learning : Train models on existing pyrazine-carboxamide reaction datasets to predict optimal equivalents of coupling reagents (e.g., HATU vs. EDCI) .

Q. What analytical techniques address discrepancies in reported bioactivity data?

  • Orthogonal assays : Compare enzymatic inhibition (IC50) with SPR binding affinity (KD) to distinguish true activity from assay artifacts .
  • Impurity profiling : Use HRMS-ESI to detect trace oxidants (e.g., peracetic acid) that may artifactually enhance bioactivity in cell-based assays .

Methodological Notes

  • Crystallography : SHELX refinement requires high-resolution data (≤1.0 Å) for hydroperoxide groups; apply TWINABS to correct for possible twinning .
  • Safety protocols : Use explosion-proof fume hoods during hydroperoxide handling, referencing TCI America’s SDS for emergency response guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide
Reactant of Route 2
Reactant of Route 2
N-((S)-1-(((R)-1-hydroperoxy-3-Methylbutyl)aMino)-1-oxo-3-phenylpropan-2-yl)pyrazine-2-carboxaMide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.